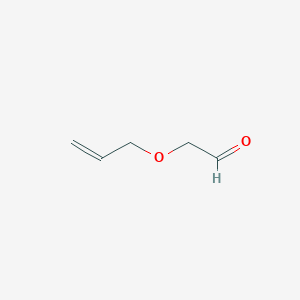

(Allyloxy)acetaldehyde

Vue d'ensemble

Description

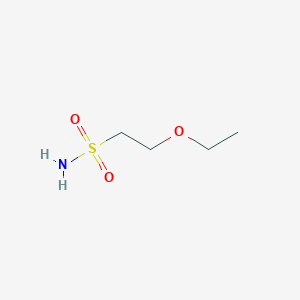

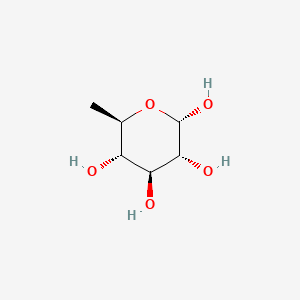

(Allyloxy)acetaldehyde is a compound that can be understood as a combination of an allyl group and acetaldehyde. An allyl group is a substituent with the structural formula −CH2−HC=CH2 . Acetaldehyde (IUPAC systematic name ethanal) is an organic chemical compound with the formula CH3CHO .

Synthesis Analysis

A visible light photocatalyzed cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for the construction of sulfonated benzoxepines has been developed .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from the structures of its components. The allyl group consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . Acetaldehyde has a carbonyl group (C=O) and a methyl group (CH3) attached to it .

Chemical Reactions Analysis

The abstraction of a hydrogen atom from aldehydes to afford acyl radicals has evolved as a rising star in this field due to its high atom-economy and the ready availability of aldehydes . A visible light photocatalyzed cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for the construction of sulfonated benzoxepines is developed .

Physical and Chemical Properties Analysis

Acetaldehyde is a colorless liquid or gas, boiling near room temperature. It is one of the most important aldehydes, occurring widely in nature and being produced on a large scale in industry . It has a molecular weight of 44.0526 . It is completely miscible in water .

Applications De Recherche Scientifique

Food Analysis and Toxicology : A study developed an efficient method for determining acetaldehyde content in various food samples, including fruits and alcoholic beverages. This research is crucial for food safety and toxicological studies (Jeong et al., 2015).

Organic Synthesis and Chemistry : Research has demonstrated the chemoselective deprotection of acetals from aldehydes, not ketones, using specific chemical combinations. This finding is significant in the realm of organic synthesis and chemical reactions (Fujioka et al., 2004).

Environmental Chemistry : The study of acetaldehyde in the Alaskan subarctic snowpack has been conducted to understand its reactivity and physical and chemical exchange processes. This research provides insights into atmospheric chemistry and environmental science (Dominé et al., 2009).

Enzymatic Synthesis for Organic Compounds : Enzymatic approaches have been explored for the preparation of various enantiomerically pure compounds. This method has applications in large-scale organic synthesis and could be used in pharmaceutical and chemical industries (Pederson et al., 1990).

Acetaldehyde and Human Health : Studies have explored the interaction of acetaldehyde with human DNA and its potential carcinogenic properties. This research is pivotal in understanding the health risks associated with acetaldehyde exposure (Wang et al., 2000).

Analytical Chemistry and Sensor Development : Research has been conducted to develop fluorescence sensors for acetaldehyde detection in alcoholic beverages. This technology is vital for quality control in the food and beverage industry (Yang et al., 2019).

Microbial Biosynthesis for Industrial Applications : Studies have focused on improving acetaldehyde production in microorganisms like Zymomonas mobilis. This research has implications for the industrial production of acetaldehyde and related chemicals (Kalnenieks et al., 2019).

Nuclear Magnetic Resonance (NMR) Spectroscopy : The use of NMR spectroscopy has been explored to study chemical equilibria in systems containing acetaldehyde and water. This research is essential for understanding the behavior of acetaldehyde in various chemical environments (Scheithauer et al., 2015).

Biological and Medical Research : Investigations into acetaldehyde's oxidative effects on human erythrocytes have provided insights into its impact on human health and potential toxicological effects (Waris et al., 2020).

Mécanisme D'action

The mechanism of action of (Allyloxy)acetaldehyde can be inferred from the mechanisms of its components. Disulfiram blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism following disulfiram intake causing an accumulation of acetaldehyde in the blood producing highly unpleasant symptoms . Aldehydes pose severe toxicity to the growth and metabolism of the S. cerevisiae through a variety of toxic molecular mechanisms, predominantly via damaging macromolecules and hampering the production of targeted compounds .

Orientations Futures

The abstraction of a hydrogen atom from aldehydes to afford acyl radicals has evolved as a rising star in this field due to its high atom-economy and the ready availability of aldehydes . This opens up a wealth of new excited-state chemistry in protein active sites and establishes the framework for developing a new generation of enantioselective photocatalysts .

Propriétés

IUPAC Name |

2-prop-2-enoxyacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h2-3H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDSTTJQDAOSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B3271614.png)

![N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide](/img/structure/B3271625.png)

![1-Pyrazolo[1,5-b]pyridazin-3-ylethanone](/img/structure/B3271638.png)